molecular formula C25H33N5O2 B3027517 ITK inhibitor 2 CAS No. 1309784-09-5

ITK inhibitor 2

Cat. No. B3027517
CAS RN: 1309784-09-5
M. Wt: 435.6 g/mol
InChI Key: ZZZXGCPVQQOASC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ITK (Interleukin-2-inducible T-cell kinase) is a non-receptor tyrosine kinase that plays a crucial role in T-cell activation and differentiation. ITK inhibitors have been developed to target T-cell-mediated immune responses, including autoimmune diseases and transplant rejection. ITK inhibitor 2 is a potent and selective inhibitor of ITK that has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Role in T-cell Signaling and Immune Responses

ITK (interleukin-2-inducible T-cell kinase) is pivotal in T-cell signaling, and its inhibition can modulate immune responses. ITK inhibitors like ITK inhibitor 2 play a significant role in the pathogenesis of various diseases, including infectious, autoimmune, and neoplastic conditions. By influencing T-cell signaling, these inhibitors can alter immune responses, potentially contributing to the treatment of these diseases. For instance, ibrutinib, an ITK inhibitor, has been shown to potently inhibit ITK alongside BTK (Bruton tyrosine kinase), demonstrating broad therapeutic utility in different disease models such as chronic lymphocytic leukemia, parasitic infections, and infectious diseases (Dubovsky et al., 2013).

Development and Optimization of ITK Inhibitors

The development of selective ITK inhibitors has been a focus of several studies. These studies involve structure-based design and optimization of chemical compounds to enhance their inhibitory activity and selectivity for ITK. For example, the discovery of 3-aminopyrid-2-ones as potent and selective ITK inhibitors highlights the importance of the structural arrangement in the kinase active site for achieving optimal selectivity and efficacy (Charrier et al., 2011).

Novel Approaches in ITK Inhibition

Advances in ITK inhibitor design have included targeting specific conformations of ITK, such as its inactive state. Allosteric inhibitors that bind to a novel site on ITK, distinct from the ATP site, have been discovered. These inhibitors have shown high selectivity and efficacy in both enzymatic assays and cell-based models, offering new avenues for ITK-targeted therapy (Han et al., 2014).

ITK Inhibitors in T-cell Leukemia/Lymphoma

Specific ITK inhibitors have demonstrated anti-proliferative effects against T leukemia/lymphoma cell lines. These inhibitors work by targeting the ATP binding pocket of ITK, thereby inhibiting key signaling pathways in T and mast cells. This suggests the potential use of ITK inhibitors in treating T-cell leukemia/lymphoma (Tang et al., 2019).

ITK Inhibitors in Asthma and Allergic Diseases

Selective ITK inhibitors have shown promise in reducing lung inflammation and other symptoms in models of allergic asthma. By acting as immunosuppressive agents, these inhibitors can modulate immune responses in allergic conditions (Machine Learning Study, 2019).

properties

IUPAC Name

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZXGCPVQQOASC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNc1ccc2cc(-c3n[nH]c4c3CCC(C)(C)C4)[nH]c2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ITK inhibitor 2
Reactant of Route 2
ITK inhibitor 2
Reactant of Route 3
Reactant of Route 3
ITK inhibitor 2
Reactant of Route 4
ITK inhibitor 2
Reactant of Route 5
Reactant of Route 5
ITK inhibitor 2
Reactant of Route 6
ITK inhibitor 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.